

Application Notes and Protocols for Bis(2-butyloctyl) 10-oxonadecanedioate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-butyloctyl) 10-oxonadecanedioate*

Cat. No.: *B15134891*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-butyloctyl) 10-oxonadecanedioate is a novel ionizable lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, particularly messenger RNA (mRNA). Its unique chemical structure, featuring a cleavable ester linkage and branched alkyl chains, is designed to facilitate efficient encapsulation of therapeutic payloads and promote their release into the cytoplasm of target cells. These application notes provide comprehensive guidance on the storage, handling, and utilization of **Bis(2-butyloctyl) 10-oxonadecanedioate** in research and drug development settings.

Physicochemical Properties

A clear understanding of the physicochemical properties of **Bis(2-butyloctyl) 10-oxonadecanedioate** is essential for its effective application.

Property	Value
Molecular Formula	C ₄₃ H ₈₂ O ₅
Molecular Weight	679.1 g/mol
CAS Number	2036272-58-7
Appearance	Colorless to yellowish oil
Solubility	Soluble in organic solvents such as ethanol, methanol, and chloroform. Insoluble in water.
Key Structural Features	Ionizable headgroup, cleavable ester bonds, and four hydrophobic tails. ^[1]

Storage and Handling

Proper storage and handling are paramount to maintain the integrity and stability of **Bis(2-butyloctyl) 10-oxonadecanedioate**.

Storage Conditions

Parameter	Recommendation
Temperature	-20°C
Atmosphere	Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Container	Use amber glass vials or other containers that protect from light.
Moisture	Avoid exposure to moisture, as the ester linkages are susceptible to hydrolysis.

Handling Precautions

While a specific Safety Data Sheet (SDS) for **Bis(2-butyloctyl) 10-oxonadecanedioate** is not publicly available, general precautions for handling ionizable lipids should be followed.

These compounds may have irritant properties, and their toxicological profiles are often not fully characterized.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, gloves (nitrile or neoprene), and a lab coat.
- **Ventilation:** Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
- **Spills:** In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. As ionizable lipids are a key component of LNP formulations, their disposal should be handled with care, considering the potential bioactivity of the final formulation.^[2]

Experimental Protocols

The primary application of **Bis(2-butyloctyl) 10-oxononadecanedioate** is in the formulation of lipid nanoparticles for mRNA delivery. The following protocol provides a general framework for the preparation of LNPs using a microfluidic mixing technique.

Preparation of Lipid Stock Solutions

- Prepare individual stock solutions of the four lipid components in absolute ethanol:
 - **Bis(2-butyloctyl) 10-oxononadecanedioate** (Ionizable Lipid)
 - 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)
 - Cholesterol (Helper Lipid)
 - 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEG-Lipid)

- The concentration of each stock solution should be determined based on the desired final concentration and molar ratios.

Preparation of mRNA Aqueous Solution

- Dilute the mRNA cargo in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged mRNA backbone.

Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol is based on the use of a microfluidic mixing device (e.g., NanoAssemblr®).

- Lipid Mixture Preparation:
 - Combine the lipid stock solutions in the desired molar ratios. A recommended starting point for optimization, based on a European patent, is a molar ratio of the ionizable lipid (**Bis(2-butyloctyl) 10-oxononadecanedioate**) to cholesterol in the range of 0.300 to less than 1.299.[3]
 - A common starting molar ratio for the four lipid components (ionizable lipid:DSPC:cholesterol:PEG-lipid) in many LNP formulations is approximately 50:10:38.5:1.5. This can be used as a starting point for optimization with **Bis(2-butyloctyl) 10-oxononadecanedioate**.
- Microfluidic Mixing:
 - Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.
 - Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
 - Initiate the mixing process on the microfluidic device. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
- Purification and Buffer Exchange:

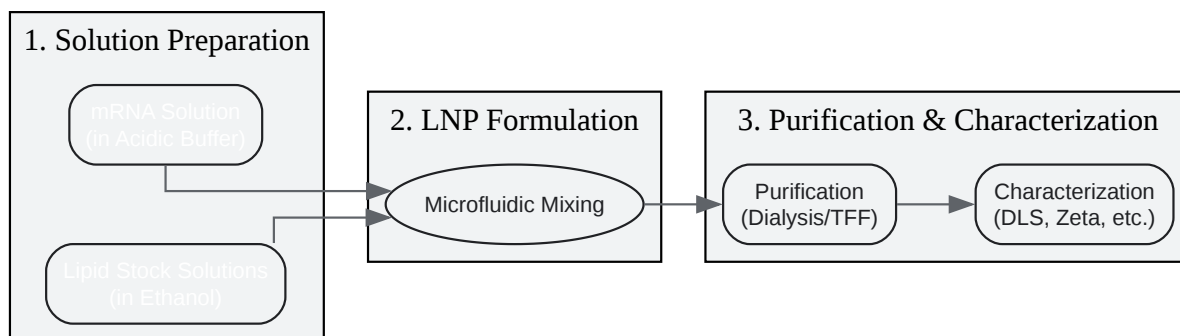
- Dialyze the resulting LNP suspension against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This can be done using dialysis cassettes or tangential flow filtration.
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
 - Store the sterile LNP suspension at 2-8°C for short-term storage or at -80°C for long-term storage.

Characterization of Lipid Nanoparticles

Parameter	Method	Purpose
Particle Size and Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	To determine the average size and size distribution of the LNPs.
Zeta Potential	Laser Doppler Velocimetry	To measure the surface charge of the LNPs, which influences their stability and interaction with cells.
Encapsulation Efficiency	RiboGreen Assay (or similar fluorescent dye-based assay)	To quantify the percentage of mRNA successfully encapsulated within the LNPs.
Morphology	Cryo-Transmission Electron Microscopy (Cryo-TEM)	To visualize the structure and morphology of the LNPs.

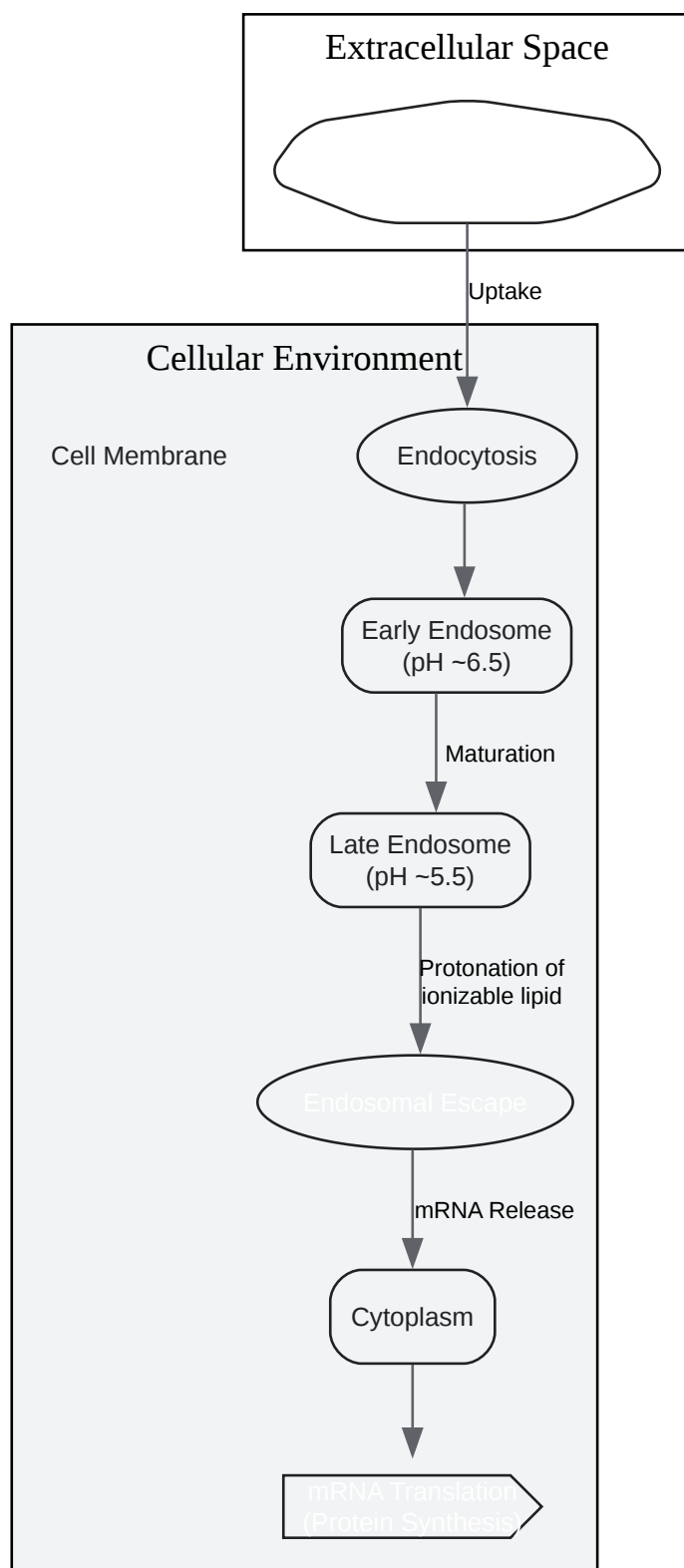
Visualization of Workflow and Cellular Uptake

The following diagrams illustrate the experimental workflow for LNP formulation and the proposed mechanism of cellular uptake and endosomal escape.



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Caption: LNP Formulation Workflow.



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Caption: LNP Cellular Uptake and mRNA Release.

Mechanism of Action

The efficacy of **Bis(2-butyloctyl) 10-oxonadecanedioate** in mRNA delivery is attributed to its pH-responsive nature.

- **Encapsulation:** At an acidic pH during formulation, the tertiary amine of the ionizable lipid becomes protonated (positively charged). This allows for electrostatic interactions with the negatively charged phosphate backbone of the mRNA, leading to efficient encapsulation within the LNP core.
- **Circulation:** In the bloodstream, at a physiological pH of ~7.4, the ionizable lipid is largely neutral. This neutrality helps to reduce interactions with blood components and non-target cells, improving the circulation time and bioavailability of the LNP.
- **Cellular Uptake and Endosomal Escape:** LNPs are typically taken up by cells through endocytosis.^[4] As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid, leading to a net positive charge within the LNP. It is hypothesized that this charge reversal facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.^{[5][6]} This process of endosomal escape is a critical step for the successful delivery of the therapeutic payload.^[5]
- **Translation:** Once in the cytoplasm, the mRNA is accessible to the cell's translational machinery (ribosomes), leading to the synthesis of the encoded protein.

Conclusion

Bis(2-butyloctyl) 10-oxonadecanedioate represents a promising ionizable lipid for the development of next-generation nucleic acid therapeutics. Its rational design offers the potential for efficient encapsulation and intracellular delivery of mRNA. The protocols and information provided herein serve as a comprehensive resource for researchers and drug developers to effectively store, handle, and utilize this compound in their LNP formulation and delivery studies. Careful optimization of formulation parameters and thorough characterization are essential to achieve desired therapeutic outcomes.

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- To cite this document: BenchChem. [Application Notes and Protocols for Bis(2-butyloctyl) 10-oxonadecanedioate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15134891#storage-and-handling-of-bis-2-butyloctyl-10-oxonadecanedioate]

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